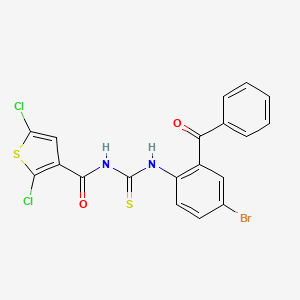

1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea

Description

1-(2-Benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea is a substituted thiourea derivative characterized by a benzoyl-bromophenyl group at the N1 position and a dichlorothiophene-carbonyl moiety at the N3 position. Thioureas are renowned for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

N-[(2-benzoyl-4-bromophenyl)carbamothioyl]-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrCl2N2O2S2/c20-11-6-7-14(12(8-11)16(25)10-4-2-1-3-5-10)23-19(27)24-18(26)13-9-15(21)28-17(13)22/h1-9H,(H2,23,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOLCTGNHFUNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=S)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrCl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea typically involves the reaction of 2-benzoyl-4-bromophenyl isothiocyanate with 2,5-dichlorothiophene-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiourea Moiety

The thiourea group (–NH–CS–NH–) exhibits nucleophilic character, enabling reactions with electrophilic agents:

-

Acylation/alkylation : Reacts with acyl chlorides or alkyl halides to form thioether or thioester derivatives. For example, treatment with ethyl chloroacetate yields thiazolidin-4-one analogs via cyclization .

-

Hydrazonoyl chloride interactions : Forms 1,3,4-thiadiazole derivatives under basic reflux conditions.

Representative Reaction Pathway

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl chloroacetate | KOH, reflux, 6h | Thiazolidin-4-one derivative | 65–78 | |

| Hydrazonoyl chlorides | EtOH, Δ, 12h | 1,3,4-Thiadiazole derivatives | 52–70 |

Cyclocondensation Reactions

The compound participates in heterocycle formation via intramolecular or intermolecular cyclization:

-

Thiazole synthesis : Reacts with 3-chloro-2,4-pentanedione to form substituted thiazoles.

-

Schiff base formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to generate 5-arylidene derivatives.

Key Cyclization Products

| Substrate | Reagent | Product Structure | Application |

|---|---|---|---|

| 3-Chloro-2,4-pentanedione | Acetone, Δ | Thiazole with dichlorothiophene | Anticancer agents |

Substitution at the Bromine Site

The 4-bromo substituent on the benzoyl ring undergoes nucleophilic aromatic substitution (SNAr) under catalytic conditions:

-

Suzuki–Miyaura coupling : Replaces bromine with aryl/heteroaryl groups using Pd catalysts .

-

Amination : Reacts with amines (e.g., piperazine) in the presence of CuI to form aryl amine derivatives .

Substitution Reactivity

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | Enhanced π-conjugation |

| SNAr with amines | CuI, L-proline, DMSO, 100°C | 4-Amino-benzoylthiourea analog | Improved solubility |

Redox Activity

The thiourea group acts as a reductant in specific contexts:

-

Peroxide reduction : Converts peroxides (e.g., H₂O₂) to diols via intermediate endoperoxides .

-

Ozonolysis workup : Reduces ozonides to carbonyl compounds, offering a non-volatile alternative to dimethyl sulfide .

Interactions with Biological Targets

Though not a direct chemical reaction, the compound exhibits inhibitory interactions:

-

Carbonic anhydrase inhibition : Competes with sulfonamide-based inhibitors via binding to zinc ions in the active site .

-

PARP inhibition : Potentially disrupts DNA repair in cancer cells by mimicking nicotinamide binding.

Stability and Decomposition

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Recent studies indicate that thioureas can act against a range of pathogens, including bacteria and fungi. For instance, new benzoylthiourea derivatives have been synthesized and tested for their efficacy against Escherichia coli and Candida albicans. The presence of specific substituents on the phenyl ring has been shown to enhance antibacterial and antifungal activities, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Antitumor Properties

The compound's structural characteristics allow it to interact with biological targets effectively. Thiourea derivatives have been explored for their antitumor activities. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer and leukemia cells . The mechanism often involves disruption of cellular processes through interactions with DNA or proteins involved in cell cycle regulation.

Case Study: Antimicrobial Resistance

With the increasing threat of antimicrobial resistance, the development of novel compounds is critical. A study highlighted the design and synthesis of fluorinated thiourea derivatives that exhibited enhanced antimicrobial activity against resistant strains of bacteria. These compounds were evaluated using molecular docking techniques to predict their binding affinities to bacterial targets .

Organic Synthesis Applications

Thioureas are recognized as valuable intermediates in organic synthesis due to their ability to form various heterocyclic compounds. The compound 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea can serve as a precursor in synthesizing more complex molecules through reactions such as cyclization or nucleophilic substitution .

Coordination Chemistry

The presence of sulfur and nitrogen in thioureas enhances their coordination chemistry with metal ions. This property is exploited in catalysis and materials science. Thiourea derivatives can form complexes with transition metals, which are useful in catalyzing organic reactions or as precursors for materials with specific electronic or optical properties .

Materials Science Applications

Molecular Recognition

Thioureas are also employed in molecular recognition processes due to their ability to form hydrogen bonds. This property is exploited in designing sensors or selective binding agents for environmental or biomedical applications .

Case Study: Sensor Development

Research has demonstrated that thiourea derivatives can be used to develop sensors for detecting heavy metals or pollutants. The ability of these compounds to selectively bind to certain ions allows for the creation of sensitive detection systems that can be utilized in environmental monitoring .

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biological Activity | Antimicrobial | Effective against E. coli and C. albicans |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Organic Synthesis | Heterocyclic Compound Synthesis | Valuable intermediates for complex molecule formation |

| Coordination Chemistry | Formation of metal complexes for catalysis | |

| Materials Science | Molecular Recognition | Development of sensors for environmental monitoring |

Mechanism of Action

The mechanism of action of 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The thiourea moiety could form hydrogen bonds with active site residues, while the aromatic rings might engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its halogenated aromatic substituents , which differentiate it from other thioureas. Below is a comparative analysis with key analogs:

Key Observations :

- Halogen Influence: Bromine and chlorine atoms in the target compound increase molecular weight and lipophilicity compared to non-halogenated analogs like dimethylthiourea .

- Aromatic vs. Aliphatic Substituents : The benzoyl and dichlorothiophene groups provide rigid, planar aromatic systems, favoring π-π stacking and crystallinity, unlike aliphatic substituents in dimethylthiourea derivatives .

- Stability and Storage : Unlike fluorinated thioureas requiring refrigeration , the target compound’s stability at ambient conditions is inferred from its lack of labile groups (e.g., chiral amines or fluorinated chains).

Hydrogen-Bonding and Crystallinity

Thiourea derivatives exhibit distinct hydrogen-bonding patterns that govern their crystallinity and aggregation. The target compound’s benzoyl and dichlorothiophene groups introduce multiple hydrogen-bond acceptors (C=O, S) and donors (N-H), enabling complex supramolecular architectures. In contrast:

- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea forms simpler dimers via N-H···S interactions .

- Perfluorophenyl thioureas (e.g., ) exhibit weaker hydrogen bonds due to electron-withdrawing fluorine atoms, reducing crystallinity and necessitating low-temperature storage.

Graph set analysis of the target compound’s hypothetical structure predicts R₂²(8) motifs (two N-H···O/S bonds), aligning with patterns seen in halogenated thioureas .

Biological Activity

The compound 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea is a member of the thiourea family, which has garnered interest due to its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this specific thiourea derivative, supported by recent research findings and data.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

Synthesis

Recent studies have demonstrated various synthetic routes for thiourea derivatives, including this compound. The synthesis typically involves the reaction of isothiocyanates with amines or carbonyl compounds under controlled conditions to ensure high yield and purity.

Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity. For instance, studies report IC50 values ranging from 1.29 to 20 µM against different cancer types, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U937 | 16.23 |

| Compound B | THP-1 | >20 |

| This compound | Various Cancer Lines | 1.50 - 20 |

Antimicrobial Activity

The antimicrobial properties of thioureas have been extensively studied. This compound exhibits activity against a range of pathogenic bacteria and fungi. Notably, it has shown effectiveness against strains such as E. coli, S. aureus, and Candida albicans, with varying degrees of potency depending on the specific strain tested .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| C. albicans | 12 µg/mL |

Anti-inflammatory Effects

Research indicates that thiourea derivatives can also exhibit anti-inflammatory properties. In vivo studies using animal models have demonstrated that this compound reduces inflammation markers significantly compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: In Vivo Anti-inflammatory Study

In a controlled study involving rat models, the compound was administered at varying doses (15 mg/kg, 30 mg/kg, and 45 mg/kg). Results showed a dose-dependent reduction in inflammation markers, with minimal ulcerogenic effects compared to traditional NSAIDs .

The biological activities of thioureas are often attributed to their ability to interact with specific molecular targets within cells. These interactions may involve:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species Scavenging : They exhibit antioxidant properties that help mitigate oxidative stress in cells .

- Modulation of Signaling Pathways : Thioureas may influence pathways related to cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-benzoyl-4-bromophenyl)-3-(2,5-dichlorothiophene-3-carbonyl)thiourea, and what methodological considerations ensure high purity?

- Methodological Answer : The compound can be synthesized via a two-step protocol. First, prepare benzoylisothiocyanate by reacting benzoyl chloride with ammonium isothiocyanate in 1,4-dioxane at elevated temperatures (1 hour at 60°C). Second, react this intermediate with 2-amino-4-bromophenyl-2,5-dichlorothiophene-3-carboxamide in acetone under ambient conditions for 1–2 hours. Purification involves recrystallization from methanol/1,1-dichloroethane mixtures to remove unreacted reagents and byproducts. Key considerations include stoichiometric control (equimolar ratios), inert atmosphere to prevent oxidation, and pH adjustment during workup to precipitate the product efficiently .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

- Methodological Answer :

- X-ray crystallography resolves bond lengths (e.g., C=S: ~1.68 Å, C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 50.97° for benzoyl vs. 11.44° for dichlorothiophene), confirming planar thiourea-core geometry .

- FT-IR identifies N–H stretching (3200–3300 cm⁻¹), C=S (1250–1300 cm⁻¹), and C=O (1680–1720 cm⁻¹) vibrations.

- NMR (¹H/¹³C) verifies substituent positions: bromophenyl protons resonate at δ 7.4–8.1 ppm, while dichlorothiophene carbons appear at δ 120–140 ppm .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .

- Chelation Studies : UV-Vis titration with transition metals (Cu²⁺, Ni²⁺) to assess binding stoichiometry and stability constants .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its halogen-rich structure?

- Methodological Answer : Implement a tiered approach:

- Phase 1 (Lab-Scale) : Hydrolysis/photolysis studies under controlled pH/UV conditions (e.g., OECD 111/316 guidelines). Monitor degradation via HPLC-MS to identify metabolites (e.g., dehalogenated byproducts) .

- Phase 2 (Ecosystem Modeling) : Use fugacity models (e.g., EQC) to predict partitioning into soil/water compartments based on log Kow (estimated >3.5) and persistence (DT₅₀) .

- Phase 3 (Ecotoxicology) : Acute toxicity assays on Daphnia magna and Vibrio fischeri, with EC₅₀ correlation to structural analogs (e.g., EC₅₀ ~2.5 mg/L for similar trichlorophenyl thioureas) .

Q. How can structural modifications resolve contradictions in reported bioactivity data for thiourea derivatives?

- Methodological Answer : Systematic SAR analysis is required:

- Variable Testing : Compare bioactivity across derivatives with incremental substitutions (e.g., Br → Cl, dichlorothiophene → trichlorophenyl).

- Mechanistic Probes : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., thymidylate synthase) .

- Data Normalization : Control for lipophilicity (log P) and solubility via shake-flask/HPLC methods to distinguish intrinsic activity from bioavailability effects .

Q. What advanced computational methods validate the compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Docking Simulations (AutoDock Vina) : Map binding poses to S. aureus dihydrofolate reductase (PDB: 3SRW), focusing on H-bonding with Arg98 and hydrophobic contacts with dichlorothiophene .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2.0 Å indicates robust binding .

- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic profiles with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.